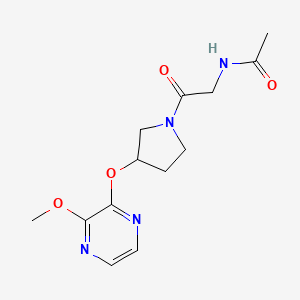

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-9(18)16-7-11(19)17-6-3-10(8-17)21-13-12(20-2)14-4-5-15-13/h4-5,10H,3,6-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYQKHPZTNEYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: The pyrazine ring is synthesized by reacting appropriate starting materials under controlled conditions.

Methoxylation: The pyrazine ring is then methoxylated using methanol and a suitable catalyst.

Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately and then linked to the methoxypyrazine ring through an ether bond.

Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound used in scientific research, particularly in medicinal chemistry and drug development. It features a methoxypyrazine moiety linked to a pyrrolidine ring, further connected to an acetamide functional group.

Potential Applications

While specific research on this compound is limited, its structural components suggest several potential applications.

- Medicinal Chemistry and Drug Development The compound is notable for potential pharmacological applications. The methoxypyrazine group may contribute to unique biological activities, as pyrazines are often associated with various therapeutic effects.

- Enzyme Inhibition It may interact with various biological molecules, including proteins and nucleic acids, making it a candidate for studying enzyme inhibition and receptor binding.

- Collagen Synthesis Inhibition this compound has shown promising biological activities in preliminary studies. Its mechanism of action is believed to involve the inhibition of specific enzymes related to collagen synthesis, which may have therapeutic implications in conditions characterized by excessive collagen deposition, such as fibrosis.

- Antimicrobial and Anti-Inflammatory Properties Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties, suggesting that this compound may exhibit comparable effects.

Synthesis

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table summarizes key analogs with variations in substituents, heterocycles, and biological activities:

Key Observations :

- Heterocyclic Variations: Pyrazine derivatives (e.g., triazolopyrazine in ) exhibit lower molecular weights (~396 g/mol) compared to pyrazolo-pyridinones (~498 g/mol), suggesting that bulkier heterocycles may influence bioavailability.

- Pyrrolidine vs. Piperazine : Piperazine-containing analogs () display higher melting points (207–209°C) than pyrrolidine derivatives, possibly due to increased rigidity.

Structure-Activity Relationship (SAR) Insights

- Methoxy Position : 3-Methoxy substitution on pyrazine (target compound) may enhance metabolic stability compared to 4-methoxy analogs (), as ortho-substituents often reduce oxidative degradation.

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility (vs. rigid piperazine in ) could improve binding to dynamic enzyme pockets, such as viral proteases .

Biological Activity

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, synthesizing existing knowledge and research findings to provide a comprehensive overview of its properties and potential therapeutic uses.

Chemical Structure and Properties

The compound features a methoxypyrazine moiety linked to a pyrrolidine ring , which is further connected to an acetamide functional group . This unique structure suggests various interactions with biological targets, enhancing its potential for therapeutic applications.

Structural Components

- Methoxypyrazine Group : Known for its diverse biological activities, this moiety may contribute to the compound's pharmacological profile.

- Pyrrolidine Ring : Often associated with neuroprotective properties and potential interactions with neurotransmitter systems.

- Acetamide Group : Commonly found in medicinal chemistry, this group can influence solubility and bioavailability.

While specific research on the mechanism of action for this compound is limited, preliminary studies suggest that it may inhibit enzymes involved in collagen synthesis. This inhibition could have implications for treating conditions characterized by excessive collagen deposition, such as fibrosis.

Potential Therapeutic Applications

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. The methoxypyrazine group may enhance these effects, suggesting that this compound could exhibit comparable antimicrobial activities.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound might also possess such properties, potentially benefiting conditions like arthritis or other inflammatory diseases .

- Anticancer Potential : Some derivatives of pyrazines have demonstrated cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent, warranting further investigation .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies indicate that compounds with similar structures exhibit significant activity against cancer cell lines, including MCF-7 and MDA-MB-231. These studies suggest that this compound could be explored for its cytotoxic effects in future research .

- Structure–Activity Relationships (SAR) : Research on pyrazole derivatives has revealed important SAR insights, indicating that modifications in substituents can significantly impact biological activity. Understanding these relationships will be crucial for optimizing the pharmacological profile of this compound.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple synthetic steps:

- Formation of the Pyrazine Ring : Starting materials are reacted under controlled conditions to form the pyrazine ring.

- Methoxylation : The pyrazine ring is methoxylated using methanol and a suitable catalyst.

- Pyrrolidine Ring Formation : The pyrrolidine ring is synthesized separately and linked to the methoxypyrazine ring through an ether bond.

- Acetylation : The final step involves acetylation of the intermediate compound to yield the target molecule.

Q & A

Advanced Research Question

- Chromatographic purification : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Reference standards : Cross-check impurities against certified materials (e.g., pyrrolidinone derivatives in ).

- Mechanistic analysis : Identify side reactions (e.g., over-alkylation) via LC-MS and adjust reaction stoichiometry or catalysts.

What methodologies resolve contradictions in spectral data or biological activity across studies?

Advanced Research Question

- Cross-validation : Replicate experiments using identical conditions and equipment (e.g., same NMR spectrometer field strength) .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., substituent effects on bioactivity).

- Collaborative verification : Share samples with independent labs for blinded testing.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., pyrrolidinone intermediates) .

- Spill management : Neutralize acidic/basic residues with appropriate buffers and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.